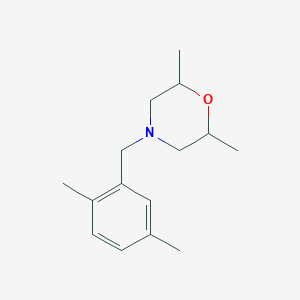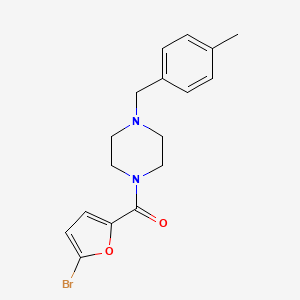
4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research.
作用机制
4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. 4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine may also have activity at other serotonin receptor subtypes, as well as other neurotransmitter systems.
Biochemical and Physiological Effects
4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include changes in heart rate, blood pressure, body temperature, and locomotor activity. 4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been shown to affect neurotransmitter levels in the brain, including serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, which means that small amounts can produce significant effects. However, 4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine is also associated with several limitations. It is not well-studied in humans, and its safety profile is not well-understood. Additionally, there are concerns about the potential for abuse and addiction, which may limit its use in certain research contexts.
未来方向
There are several potential future directions for research on 4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine. One area of interest is the development of new psychoactive substances based on the structure of 4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine. Additionally, further research is needed to better understand the mechanism of action and potential therapeutic applications of 4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine. Finally, more studies are needed to investigate the safety profile and potential risks associated with the use of 4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine in scientific research.
合成方法
4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,5-dimethylbenzylamine with 2,6-dimethylmorpholine in the presence of a reducing agent such as sodium borohydride.
科学研究应用
4-(2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been studied for its potential use in scientific research due to its psychoactive properties. It is believed to act as a serotonin receptor agonist, which may have implications for the treatment of various psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-5-6-12(2)15(7-11)10-16-8-13(3)17-14(4)9-16/h5-7,13-14H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSZNRKRQYEFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)


![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)

![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)


![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)